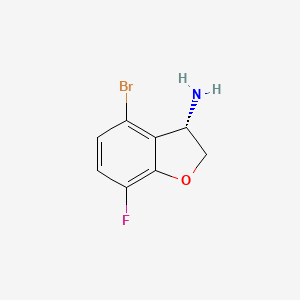

(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine

CAS No.:

Cat. No.: VC17475502

Molecular Formula: C8H7BrFNO

Molecular Weight: 232.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrFNO |

|---|---|

| Molecular Weight | 232.05 g/mol |

| IUPAC Name | (3S)-4-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |

| Standard InChI | InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1 |

| Standard InChI Key | JORWJIMSHQMFRM-ZCFIWIBFSA-N |

| Isomeric SMILES | C1[C@H](C2=C(C=CC(=C2O1)F)Br)N |

| Canonical SMILES | C1C(C2=C(C=CC(=C2O1)F)Br)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine features a bicyclic framework comprising a benzene ring fused to a tetrahydrofuran ring. The stereochemistry at the 3-position is defined by the (S)-configuration, which influences its interaction with chiral biological targets. Key substituents include:

-

Bromine at the 4-position, contributing to electron-withdrawing effects and potential halogen bonding.

-

Fluorine at the 7-position, enhancing metabolic stability and modulating lipophilicity.

-

Amino group at the 3-position, enabling hydrogen bonding and salt formation.

The compound’s isomeric SMILES string is , and its InChIKey is JORWJIMSHQMFRM-ZCFIWIBFSA-N.

Table 1. Molecular Properties of (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.05 g/mol |

| IUPAC Name | (3S)-4-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |

| XLogP3 | 1.9 (estimated) |

| Hydrogen Bond Donors | 1 (amine) |

| Hydrogen Bond Acceptors | 3 (amine, ether, fluorine) |

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of dihydrobenzofuran derivatives typically involves cyclization reactions to form the fused benzene-furan core. For (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine, a plausible route involves:

-

Bromination and Fluorination: Introducing halogens at specific positions on a preformed benzofuran scaffold.

-

Amination: Stereoselective introduction of the amine group via reductive amination or nucleophilic substitution .

-

Chiral Resolution: Separation of enantiomers using chiral chromatography or enzymatic methods to isolate the (S)-isomer.

A related compound, 2,3-dihydrobenzofuran-7-carboxamide, was synthesized via mixed-anhydride techniques followed by cyclization under acidic conditions . Similar strategies could be adapted for this compound, with bromine and fluorine introduced prior to ring closure to ensure regioselectivity.

Industrial-Scale Production Challenges

Scalable synthesis requires optimization of:

-

Halogenation Efficiency: Minimizing side reactions during bromine and fluorine incorporation.

-

Stereochemical Purity: Ensuring high enantiomeric excess (ee) through asymmetric catalysis or resolution.

-

Purification: Removing byproducts using column chromatography or recrystallization.

| Compound | IC (μM) | Key Substituents |

|---|---|---|

| DHBF-7-carboxamide (3) | 9.45 | 7-Carboxamide |

| DHBF-3-one-7-carboxamide (36) | 16.2 | 3-Ketone, 7-Carboxamide |

| 3′,4′-Dihydroxybenzylidene (58) | 0.531 | Benzylidene, dihydroxy |

| Compound 66 | 0.114 | Morpholine-linked spacer |

Data sourced from PARP-1 inhibition studies .

Anticancer Applications

PARP inhibitors are particularly effective in cancers with homologous recombination deficiencies (e.g., BRCA mutations). Compound 66, a dihydrobenzofuran derivative, demonstrated selective cytotoxicity in BRCA2-deficient DT40 cells (IC = 5.2 μM), comparable to the clinical inhibitor veliparib . The bromine atom in (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine may further enhance DNA damage synergy by stabilizing interactions with PARP-1’s zinc-finger domain.

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

-

Bromine vs. Chlorine: Bromine’s larger atomic radius may improve hydrophobic interactions but reduce metabolic stability compared to chlorine.

-

Fluorine vs. Hydrogen: Fluorine’s electronegativity increases oxidative stability and membrane permeability.

Stereochemical Influence

The (S)-configuration is critical for target engagement. Enantiomers of racemic dihydrobenzofuran analogs showed 2-fold differences in PARP-1 inhibition, underscoring the importance of chiral resolution .

Future Research Directions

-

Mechanistic Studies: Elucidate the exact binding mode of (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine using X-ray crystallography or molecular docking.

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

-

Structural Modifications: Explore substitutions at the 2-position to enhance potency, as seen in benzylidene derivatives .

-

Therapeutic Expansion: Investigate applications in neurodegenerative diseases where PARP overactivation occurs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume